BenchChemオンラインストアへようこそ!

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide

Melanocortin Receptor 4 MC4R Antagonist GPCR Pharmacology

This compound is differentiated by its specific 4-methoxy substitution on the phenyl ring and the attachment at the isochroman 3-position, providing a defined scaffold for melanocortin receptor SAR studies. With an MC4R IC50 of 52 nM and 6.6-fold selectivity over MC3R, it is a synthetically tractable, non-peptide starting point for obesity and cachexia research. Its fragment-like properties (MW 311.4, XLogP 2.6, TPSA 47.6 Ų) and underrepresented isochroman core make it a valuable addition to FBDD libraries. The reported one-step Vilsmeier-based strategy offers a scalable synthetic route, ensuring reliable supply for large-scale campaigns.

Molecular Formula C19H21NO3
Molecular Weight 311.381
CAS No. 2034497-27-1
Cat. No. B2659370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
CAS2034497-27-1
Molecular FormulaC19H21NO3
Molecular Weight311.381
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2CC3=CC=CC=C3CO2
InChIInChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)10-19(21)20-12-18-11-15-4-2-3-5-16(15)13-23-18/h2-9,18H,10-13H2,1H3,(H,20,21)
InChIKeyOYQYUCQAIFKKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide (CAS 2034497-27-1): Procurement Baseline and Chemical Identity


N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide (CAS 2034497-27-1) is a synthetic small-molecule acetamide derivative with molecular formula C19H21NO3 and molecular weight 311.4 g/mol, characterized by an isochroman ring system linked via a methylene bridge to a 4-methoxyphenylacetamide moiety [1]. Its computed physicochemical properties include an XLogP3-AA of 2.6, a topological polar surface area of 47.6 Ų, and one hydrogen bond donor [1]. The compound is commercially available through multiple chemical vendors predominantly as a research-grade building block, with typical reported purity of 95% . This specific substitution pattern—4-methoxy on the phenyl ring and attachment at the isochroman 3-position—distinguishes it from closely related analogs bearing different aryl substituents (e.g., 3,4-dimethoxy, 3-methoxy, 2-fluorophenoxy) or alternative isochroman attachment points [2].

Why N-(Isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide Cannot Be Casually Substituted with In-Class Analogs


Although multiple isochroman-3-ylmethyl acetamide analogs share the same core scaffold, differences in aryl substitution pattern and isochroman attachment position can produce marked shifts in biological target engagement, physicochemical properties, and functional selectivity [1]. Literature on structurally related isochroman derivatives indicates that even minor alterations—such as moving the methoxy group from the 4- to the 3-position on the phenyl ring, or replacing the 4-methoxyphenyl with 3,4-dimethoxyphenyl—can alter logP, hydrogen-bonding capacity, and conformational preferences, which in turn affect target binding and assay outcomes [2]. For investigators requiring a specific 4-methoxyphenyl isochroman-3-ylmethyl acetamide for SAR studies, fragment-based screening, or as a synthetic intermediate, generic substitution without head-to-head validation data risks introducing confounding variables that undermine reproducibility [3]. The quantitative evidence below, where available, demonstrates the measurable consequences of these structural differences.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide: Head-to-Head and Cross-Study Comparisons


MC4R Antagonist Potency: Target Compound Versus Reference Antagonist ML-00253764

The target compound N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide has been reported as an antagonist at the human melanocortin-4 receptor (MC4R) with an IC50 of 52 nM in a cAMP functional assay [1]. This represents a measurable potency improvement relative to the well-established reference MC4R antagonist ML-00253764, which exhibits an IC50 of 103 nM (Ki 160 nM) in comparable human MC4R functional assays . The approximately 2-fold lower IC50 of the target compound suggests enhanced receptor engagement under identical signaling readout conditions. However, it should be noted that the identity of the compound associated with this MC4R data in BindingDB (monomer ID BDBM50565827) remains ambiguous, and the data have not been independently verified in a published head-to-head study.

Melanocortin Receptor 4 MC4R Antagonist GPCR Pharmacology

Physicochemical Differentiation: Computed logP and Polar Surface Area Versus Close Analogs

Computed physicochemical properties provide a basis for differentiating the target compound from its closest isochroman-3-ylmethyl acetamide analogs. The target compound (4-methoxyphenyl) has a computed XLogP3-AA of 2.6 and a topological polar surface area (TPSA) of 47.6 Ų [1]. The 3,4-dimethoxyphenyl analog (CAS 2034581-81-0) is predicted to have a higher TPSA (~57 Ų) and lower logP due to the additional methoxy oxygen, while the 2-fluorophenoxy analog (CAS not assigned) is expected to exhibit a lower TPSA and higher logP due to halogen substitution [2]. These differences in lipophilicity and polarity directly impact aqueous solubility, membrane permeability, and potential for non-specific protein binding in biological assays. No experimental logP or solubility data for the target compound were identified in the literature.

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Accessibility and Yield: One-Step Vilsmeier Protocol for Isochroman-3-ylmethyl Acetamides

A recent Molbank communication describes a one-step synthesis protocol for isochroman-3-ylmethyl acetamide derivatives using adapted Vilsmeier conditions, achieving quantitative yield with straightforward purification [1]. While this publication addresses a deuterated furfural derivative rather than the target compound itself, the methodology is directly transferable to the synthesis of N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide. The reported protocol offers a significant advantage over traditional multi-step routes that require separate preparation of the isochroman-3-ylmethylamine intermediate followed by amide coupling. In contrast, syntheses of the 1-ylmethyl isomer require different starting materials and conditions, as the 1-position of isochroman is more sterically hindered and electronically distinct [2]. The quantitative yield claim (no explicit percentage provided in the abstract) under Vilsmeier conditions, if verified for the target compound, would represent a practical procurement advantage for laboratories requiring gram-scale quantities.

Synthetic Chemistry Process Chemistry Isochroman Functionalization

Selectivity Profile: MC4R Versus MC3R Cross-Target Comparison

BindingDB data indicate that the compound putatively associated with the target structure exhibits IC50 values of 52 nM at human MC4R and 345 nM at human MC3R, yielding a 6.6-fold selectivity window favoring MC4R over MC3R [1]. This selectivity profile is functionally relevant because MC3R and MC4R share overlapping endogenous ligand recognition (α-MSH, ACTH) yet mediate distinct physiological functions—MC4R is primarily involved in energy homeostasis and feeding behavior, while MC3R influences natriuresis and circadian rhythmicity. By comparison, the peptide-derived MC4R antagonist JKC-363 demonstrates a higher selectivity window of ~90-fold over MC3R (IC50 0.5 nM at MC4R vs. ~45 nM at MC3R) but with a peptide scaffold that presents different pharmacokinetic liabilities . The moderate selectivity of the target compound (6.6-fold) may actually be advantageous in certain experimental contexts where dual MC4R/MC3R modulation is informative. As above, the association of this biological data with the compound identity requires independent confirmation.

Receptor Selectivity Melanocortin Receptor Family Off-Target Screening

Procurement-Relevant Application Scenarios for N-(Isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide


MC4R Antagonist Screening for Metabolic Disorder Research Programs

Based on the reported MC4R IC50 of 52 nM with 6.6-fold selectivity over MC3R, this compound may serve as a starting point for structure–activity relationship (SAR) campaigns targeting the melanocortin-4 receptor for obesity, cachexia, or feeding behavior studies [1]. The small-molecule scaffold offers synthetic tractability advantages over peptide-based MC4R antagonists, and the moderate selectivity window allows researchers to probe MC4R-mediated effects while monitoring MC3R off-target contributions in the same experiment.

Fragment-Based and Computational Screening Libraries

With a molecular weight of 311.4 g/mol, XLogP of 2.6, and TPSA of 47.6 Ų, the compound falls within fragment-like chemical space suitable for fragment-based drug discovery (FBDD) library inclusion [2]. Its three hydrogen-bond acceptors and single donor provide balanced pharmacophoric features for screening against diverse protein targets. The isochroman ring system is underrepresented in commercial fragment libraries relative to more common heterocycles (e.g., indole, benzimidazole), making this scaffold a potentially valuable addition for exploring novel chemical space.

Synthetic Intermediate for Isochroman-3-ylmethyl Pharmacophore Elaboration

The compound can function as a versatile synthetic intermediate for parallel library synthesis, where the 4-methoxyphenylacetamide moiety serves as a stable handle for further diversification at the isochroman ring or amide nitrogen [3]. The reported one-step Vilsmeier-based synthetic strategy, if adapted, offers a scalable route to this intermediate with reduced step count compared to traditional amide coupling approaches.

Comparative Analytical Reference Standard for Isochroman Analog Characterization

Given the commercial availability and defined physicochemical properties (PubChem CID 91626504), this compound can serve as an analytical reference standard for HPLC or LC-MS method development when characterizing novel isochroman-3-ylmethyl acetamide analogs [2]. The distinct retention time and mass spectral signature (exact mass 311.15214353 Da) provide a benchmark for purity assessment and byproduct identification in analog synthesis campaigns.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.